What are the properties of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose?
What are the properties of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose?
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is a carbohydrate derivative of significant interest in the fields of chemical biology and medicinal chemistry. The presence of an azido group at the C-6 position provides a versatile chemical handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The isopropylidene protecting group at the 3,4-positions offers stability and solubility in organic solvents, facilitating its use in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a detailed hypothetical synthesis protocol based on established methodologies for analogous compounds, and its potential applications in research and drug development.
Physicochemical and Spectral Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on the analysis of structurally similar 6-azido-6-deoxy and isopropylidene-protected monosaccharides.
General Properties
| Property | Predicted Value/Information |
| CAS Number | 122194-05-2 |
| Molecular Formula | C₉H₁₅N₃O₄ |
| Molecular Weight | 229.23 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid or a colorless syrup. |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. |
| Melting Point | For a similar compound, 6-Azido-6-deoxy-D-glucopyranose, the melting point is reported as 128-130 °C.[1] The presence of the isopropylidene group may alter this value. |
| Optical Rotation | Specific rotation would need to be determined experimentally. |
Predicted Spectral Data
The following spectral characteristics are anticipated based on the analysis of related azido sugars and isopropylidene-protected furanoses.
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the azide (N₃) stretching vibration is expected in the region of 2100-2150 cm⁻¹. Other significant peaks would include those for C-H stretching (around 2850-3000 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts are influenced by the furanose ring conformation and the presence of the azide and isopropylidene groups. Typical chemical shifts for carbohydrate ring protons are observed between 3-6 ppm, with anomeric protons appearing at 4.5-5.5 ppm.[2]
-
¹³C NMR: The carbon spectrum would show distinct signals for the nine carbon atoms. The anomeric carbon is typically found in the 90-110 ppm region. Carbons bearing the isopropylidene group and the azidomethyl group would also have characteristic chemical shifts.[2]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in MS/MS would be crucial for structural confirmation, often involving the loss of the azide group and fragmentation of the furanose ring.[3][4]
Experimental Protocols: A Proposed Synthetic Pathway
A plausible and efficient synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose can be envisioned starting from a readily available protected hexose, such as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The following is a detailed, hypothetical experimental protocol.
Synthesis of a Key Intermediate: 1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose
This procedure is adapted from established methods for the synthesis of unsaturated sugars.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide (NaI)
-
Zinc dust
-
Acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Tosylation: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine at 0 °C. Add p-toluenesulfonyl chloride portion-wise and stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Quench the reaction with ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 6-O-tosylated intermediate.
-
Iodination: Dissolve the tosylated intermediate in acetone and add sodium iodide. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Elimination: After cooling, concentrate the reaction mixture. Dissolve the residue in a mixture of acetic acid and an appropriate solvent, and add activated zinc dust. Stir vigorously until the elimination is complete.
-
Purification: Filter the reaction mixture through celite and neutralize the filtrate with saturated sodium bicarbonate. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylo-hex-5-enofuranose.
Synthesis of 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose
This part of the synthesis involves hydroboration-oxidation followed by azidation.
Materials:
-
1,2-O-Isopropylidene-α-D-xylo-hex-5-enofuranose
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Methanesulfonyl chloride (MsCl) or Triflic anhydride (Tf₂O)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Hydroboration-Oxidation: Dissolve the alkene intermediate from step 3.1 in anhydrous THF at 0 °C. Add borane-THF complex dropwise and stir at room temperature. After completion, cool the reaction to 0 °C and carefully add aqueous sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide.
-
Work-up and Protection: Stir the mixture at room temperature, then extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diol will need to be selectively protected at the primary hydroxyl group.
-
Mesylation/Triflation: Dissolve the intermediate alcohol in anhydrous dichloromethane and cool to 0 °C. Add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride or triflic anhydride.
-
Azidation: After the activation of the hydroxyl group is complete, the crude mesylate or triflate is dissolved in anhydrous DMF. Sodium azide is added, and the reaction is heated.[5]
-
Final Purification: After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product, 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose, is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Application in Bioconjugation via Click Chemistry
Caption: Bioconjugation using the azido sugar via click chemistry.
Applications in Drug Development and Research
6-azido-6-deoxy sugars are valuable tools in glycobiology and drug discovery. The azido group serves as a bioorthogonal chemical reporter, allowing for the tracking and visualization of carbohydrates in biological systems.
-
Metabolic Labeling: 6-azido-6-deoxy sugar analogues can be metabolically incorporated into cellular glycans.[6] Subsequent reaction with a fluorescently tagged alkyne via click chemistry allows for the imaging and identification of these glycans, providing insights into glycosylation pathways in health and disease.
-
Glycoconjugate Synthesis: These azido sugars are key building blocks for the synthesis of complex glycoconjugates, such as glycoproteins and glycolipids. These synthetic molecules are crucial for studying carbohydrate-protein interactions and for the development of carbohydrate-based vaccines and therapeutics.[7]
-
Drug Delivery: Carbohydrate scaffolds are increasingly being explored for targeted drug delivery. The modification of drug carriers with specific carbohydrates can enhance their biocompatibility and target them to specific cells or tissues.[8]
Conclusion
While direct experimental data for 6-Azido-1,6-dideoxy-3,4-O-isopropylidene-D-lyxo-2-hexulofuranose is limited, its chemical properties and synthetic accessibility can be reliably inferred from well-established carbohydrate chemistry. Its structure incorporates key features—a furanose scaffold, an isopropylidene protecting group, and a versatile azido handle—that make it a valuable compound for researchers in chemical biology and drug development. The proposed synthetic route and the discussion of its potential applications provide a solid foundation for its synthesis and utilization in the laboratory. Further experimental characterization is warranted to fully elucidate its specific properties and biological activity.
References
- 1. synthose.com [synthose.com]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of Rare Deoxy Amino l-Sugar Analogs to Probe Glycans in Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
